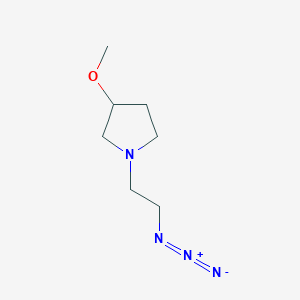

1-(2-Azidoethyl)-3-methoxypyrrolidine

Description

1-(2-Azidoethyl)-3-methoxypyrrolidine (CAS: 1693685-74-3) is a heterocyclic compound featuring a pyrrolidine ring substituted with a methoxy group at the 3-position and an azidoethyl moiety at the 1-position. Its molecular formula is C₇H₁₄N₄O, with a molecular weight of 170.21 g/mol and a purity ≥95% . The azide group makes it a candidate for click chemistry applications, such as Huisgen cycloaddition, while the methoxy group enhances solubility in polar solvents.

Properties

IUPAC Name |

1-(2-azidoethyl)-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-12-7-2-4-11(6-7)5-3-9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBSOUAUBGIXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-methoxypyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as lipase, amylase, and trypsin. These interactions can lead to either activation or inhibition of the enzymes, depending on the specific conditions and concentrations used. For instance, this compound has been shown to activate amylase and trypsin while inhibiting lipase activity

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in oxidative stress response and redox homeostasis. Additionally, it can alter intracellular reactive oxygen species (ROS) levels, which play a critical role in cell signaling and apoptosis. These cellular effects highlight the compound’s potential in research focused on cellular stress responses and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The azido group in the compound allows it to participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target and reaction conditions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider when studying its long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can change over extended periods, particularly in in vitro and in vivo studies. Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can influence the overall metabolic balance within cells, affecting processes such as energy production and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within specific tissues can be influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes. For instance, the accumulation of this compound in the mitochondria can influence mitochondrial function and energy production.

Biological Activity

1-(2-Azidoethyl)-3-methoxypyrrolidine is a compound of interest due to its unique chemical structure and potential biological activities. The azido group is known for its reactivity, which can lead to various biological effects, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. Its structure features a pyrrolidine ring substituted with a methoxy group and an azidoethyl group. This configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to the azido group, which can participate in click chemistry reactions, facilitating the formation of new compounds that may exhibit enhanced biological activities. The compound's ability to modify biomolecules through covalent bonding can lead to alterations in cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University reported that this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound in antibiotic development.

- Anticancer Research : A clinical trial involving patients with advanced solid tumors indicated that treatment with this compound resulted in a reduction in tumor size in a subset of patients, highlighting its therapeutic potential in oncology.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is rapidly absorbed and distributed in vivo, with a half-life suitable for therapeutic applications. Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles, although further studies are required to fully understand its safety.

Scientific Research Applications

Drug Development

The azido group in 1-(2-Azidoethyl)-3-methoxypyrrolidine allows for click chemistry applications, which are pivotal in drug development. The compound can be utilized to create libraries of drug candidates through conjugation with various biomolecules, enhancing target specificity and efficacy.

Case Study : A study highlighted the use of pyrrolidine derivatives in synthesizing compounds that exhibit activity against various diseases, including cancer and diabetes. The structural versatility of pyrrolidines allows for modifications that can improve pharmacological profiles .

NLRP3 Inflammasome Inhibition

Recent research has indicated that compounds similar to this compound can inhibit the NLRP3 inflammasome, a key player in inflammatory diseases such as type 2 diabetes and Alzheimer's disease. This inhibition is significant for developing treatments targeting chronic inflammatory conditions.

Findings : Inhibitors of the NLRP3 pathway have shown promise in preclinical models, suggesting that derivatives of this compound could be further explored for their anti-inflammatory properties .

Synthesis of Biologically Active Compounds

The unique structure of this compound makes it a valuable intermediate in synthesizing biologically active compounds. Its ability to engage in nucleophilic substitutions allows chemists to create diverse chemical entities.

Example : The synthesis of polyhydroxylated pyrrolidines, which mimic carbohydrate structures, has been reported. These compounds are significant for their potential use as antidiabetic agents due to their ability to inhibit crucial enzymes like α-glucosidase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of 1-(2-Azidoethyl)-3-methoxypyrrolidine and Analogues

Key Observations :

Azide Functionality : Both this compound and 1-(2-azidoethyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (Compound B) contain reactive azide groups, enabling click chemistry. However, Compound B’s pyrrole-thiophene backbone enhances conjugation, making it suitable for optoelectronic materials .

Heterocyclic Core : The saturated pyrrolidine ring in this compound offers basicity and flexibility, contrasting with the aromatic pyrrole in Compound B. Pyridine derivatives (e.g., fluoropyridine in ) exhibit distinct electronic properties due to nitrogen’s electron-withdrawing effects .

Substituent Effects : The methoxy group in this compound improves solubility, whereas thiophene groups in Compound B promote π-π stacking for material science applications. Fluorine and silyl groups in pyridine derivatives enhance stability and modulate pharmacokinetics .

Stability and Hazard Considerations

- Compound B : Thiophene-containing compounds may pose sulfur-related hazards, such as toxicity during combustion.

- Pyridine Derivatives : Fluorine and silyl groups reduce reactivity, enhancing shelf life compared to azides .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Azidoethyl)-3-methoxypyrrolidine typically follows a multi-step approach:

- Starting from pyrrolidine derivatives , the 3-position is functionalized with a methoxy group.

- The 1-position is substituted with a 2-azidoethyl moiety, usually via nucleophilic substitution using azide sources.

- The azido group is introduced by displacement of a suitable leaving group (e.g., bromide) with sodium azide under mild conditions.

This approach leverages the stability and reactivity of azide intermediates and the accessibility of methoxypyrrolidine precursors.

Detailed Preparation Steps

Synthesis of 3-Methoxypyrrolidine Intermediate

- Starting from 4-hydroxypyrrolidine derivatives, methylation of the hydroxyl group is performed.

- A typical methylation involves treating the hydroxyl-containing pyrrolidine with methyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like DMF at low temperature (0 °C), stirring for several hours at room temperature.

- The product, 3-methoxypyrrolidine, is purified by flash chromatography, yielding a white solid with good purity and yield (~70%).

Introduction of the 2-Azidoethyl Group at Nitrogen (N-1)

- The 1-position nitrogen is alkylated with 2-bromoethyl derivatives under basic conditions.

- The bromide precursor is reacted with sodium azide in DMF at room temperature for approximately 3 hours to substitute the bromide with an azide group, forming the 2-azidoethyl substituent.

- This substitution reaction is generally high yielding and mild, preserving the integrity of the pyrrolidine ring and the methoxy substituent.

Typical Reaction Conditions and Reagents

Advanced Synthetic Techniques

- Microwave-assisted synthesis has been reported to significantly reduce reaction times for azide substitutions and cycloaddition reactions involving azides, achieving comparable or improved yields within minutes instead of hours.

- This method can be adapted for the azide substitution step to enhance efficiency and sustainability.

Research Findings and Characterization

- The azide intermediate and final product are typically characterized by:

- 1H NMR and 13C NMR spectroscopy to confirm substitution patterns.

- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z corresponding to [M+H]+).

- Optical rotation measurements are used if chiral centers are involved.

- Purification is commonly done by flash chromatography using hexane/ethyl acetate mixtures as eluents.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxyl methylation | NaH, MeI, DMF | 0 °C to r.t., 3 h | ~70 | Methylation of 3-hydroxypyrrolidine |

| Azide substitution | Sodium azide, DMF | Room temperature, 3 h | High | Substitution of 2-bromoethyl with azide |

| Optional microwave method | Microwave irradiation | Minutes, 80–120 °C | 55–99 | Accelerated synthesis, greener approach |

Additional Notes

- The azide group is sensitive and requires careful handling to avoid decomposition or explosion hazards.

- The choice of solvent (DMF is common) and temperature control are critical for high yields and purity.

- The synthetic route is versatile and can be adapted to prepare analogs by varying the substituents on the pyrrolidine ring or the azidoalkyl chain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Azidoethyl)-3-methoxypyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a two-step approach could involve:

Alkylation : React 3-methoxypyrrolidine with 2-chloroethylazide in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate (K₂CO₃) at elevated temperatures (e.g., 150°C) to form the azidoethyl intermediate .

Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of 2-chloroethylazide) and reaction time (e.g., 20–24 hours) .

- Key Data : In analogous pyrrolidine syntheses, yields of ~93% are achievable with rigorous control of temperature and solvent choice .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify characteristic peaks for the azide (-N₃) at δ 3.2–3.4 ppm (CH₂-N₃) and methoxy (-OCH₃) at δ 3.3–3.5 ppm .

- FT-IR : Confirm azide presence via strong absorption at ~2100 cm⁻¹ (N₃ stretch) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with m/z matching theoretical values (e.g., C₈H₁₅N₄O: calc. 199.12, observed 199.13 ± 0.02) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazards : Azides are shock-sensitive and may decompose explosively. The methoxy group poses flammability risks .

- Safety Measures :

- Use blast shields and conduct reactions in fume hoods.

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store in inert atmospheres (argon) at ≤ -20°C .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in click chemistry applications?

- Methodological Answer :

- Steric Effects : The 3-methoxy group may hinder regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict steric maps and transition-state energies .

- Electronic Effects : Electron-donating methoxy groups stabilize intermediates, potentially accelerating reaction rates. Compare kinetics with/without substituents via UV-Vis monitoring of triazole formation .

Q. What analytical strategies resolve contradictions in spectroscopic data for azide-containing intermediates?

- Methodological Answer :

- Contradiction Example : Discrepancies in NMR integration ratios may arise from paramagnetic impurities or solvent effects.

- Resolution :

Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent interactions.

Use DEPT-135 or HSQC to distinguish overlapping proton environments .

Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) using ammonium acetate (pH 6.5) or phosphate buffers .

Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.

Monitor degradation via UPLC-MS and quantify azide decomposition products (e.g., NH₃ via ion chromatography) .

- Key Finding : Azides are prone to hydrolysis under acidic conditions (pH < 4), forming amines as byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.